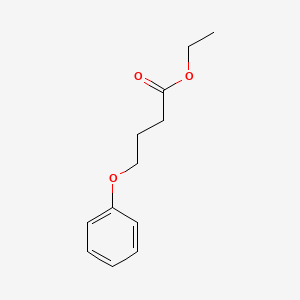
4-フェノキシブチル酸エチル
概要
説明
Ethyl 4-phenoxybutanoate is an organic compound with the molecular formula C12H16O3. It is an ester formed from the reaction of 4-phenoxybutanoic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
科学的研究の応用
Ethyl 4-phenoxybutanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of specialty chemicals and as a solvent in various industrial processes.
作用機序
Target of Action
Ethyl 4-phenoxybutanoate, also known as ethyl 4-phenoxybutyrate , is a chemical compound that has been studied for its potential role in the production of angiotensin-converting enzyme (ACE) inhibitors . ACE inhibitors are a class of drugs used primarily for the treatment of hypertension and heart failure. They work by inhibiting the action of ACE, which is involved in the renin-angiotensin system that regulates blood pressure .
Mode of Action
It is known that the compound is involved in the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (opbe) to ®-2-hydroxy-4-phenylbutanoate [®-hpbe] with carbonyl reductases . This process is characterized by high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .
Biochemical Pathways
The biochemical pathway of Ethyl 4-phenoxybutanoate involves the reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-2-hydroxy-4-phenylbutanoate [®-HPBE] with carbonyl reductases . This process is part of the larger pathway for the production of ACE inhibitors, which are used to prevent the formation of angiotensin II and lower blood pressure .
Result of Action
The result of the action of Ethyl 4-phenoxybutanoate is the production of ®-2-hydroxy-4-phenylbutanoate [®-HPBE], a key precursor for the synthesis of various anti-hypertension drugs . The overall yield, chemical purity, and enantiomeric excess of ®-HPBE were reported to be 58%, 99.1%, and 90%, respectively .
Action Environment
The action of Ethyl 4-phenoxybutanoate is influenced by various environmental factors. For instance, the biocatalytic asymmetric reduction of OPBE to ®-HPBE with carbonyl reductases is performed under mild reaction conditions . Moreover, the process is environmentally benign, highlighting the potential of this compound for green chemistry applications .
生化学分析
Biochemical Properties
Ethyl 4-phenoxybutanoate is a key precursor for the production of angiotensin-converting enzyme (ACE) inhibitors . ACE inhibitors are important prescriptive drugs for preventing the formation of angiotensin II and lowering blood pressure . The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-HPBE with carbonyl reductases has several advantageous attributes, including high enantioselectivity, mild reaction condition, high catalytic efficiency, and environmental benignity .
Cellular Effects
The cellular effects of Ethyl 4-phenoxybutanoate are primarily related to its role in the production of ACE inhibitors . ACE inhibitors prevent the formation of angiotensin II, a potent vasoconstrictor, thereby decreasing blood pressure . This can have wide-ranging effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Ethyl 4-phenoxybutanoate involves the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-HPBE with carbonyl reductases . This process involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Metabolic Pathways
It is known that it is a key precursor for the production of ACE inhibitors . This suggests that it may be involved in the metabolic pathways related to the synthesis of these drugs.
Transport and Distribution
As an ester, it is likely to be able to cross cell membranes relatively easily due to its lipophilic nature .
Subcellular Localization
Given its role as a precursor in the production of ACE inhibitors, it may be expected to localize to areas of the cell involved in drug synthesis and metabolism .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-phenoxybutanoate typically involves the esterification of 4-phenoxybutanoic acid with ethanol. One common method includes the reaction of ethyl 4-bromobutyrate with 4-hydroxybenzaldehyde in the presence of potassium carbonate (K2CO3) and N,N-dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods: Industrial production of Ethyl 4-phenoxybutanoate may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions: Ethyl 4-phenoxybutanoate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: 4-phenoxybutanoic acid.
Reduction: 4-phenoxybutanol.
Substitution: Various substituted phenoxybutanoates depending on the nucleophile used.
類似化合物との比較
Ethyl acetate: A simple ester used as a solvent in various applications.
Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.
Ethyl benzoate: Used in the synthesis of other organic compounds and as a solvent.
Uniqueness: Ethyl 4-phenoxybutanoate is unique due to its phenoxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in specialized organic synthesis and pharmaceutical applications .
特性
IUPAC Name |
ethyl 4-phenoxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-14-12(13)9-6-10-15-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVIVXBQBFMYCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278654 | |
| Record name | Ethyl 4-phenoxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2364-59-2 | |
| Record name | 2364-59-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-phenoxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![PERFLUORO[2,5-DIMETHYL-2-(FLUOROCARBONYL)-4-OXO-1,3-DIOXOLANE]](/img/structure/B1330025.png)
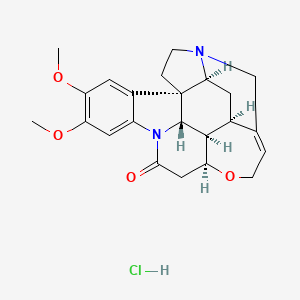


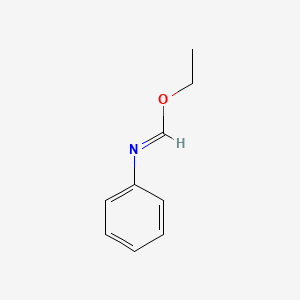
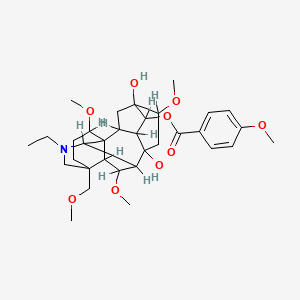


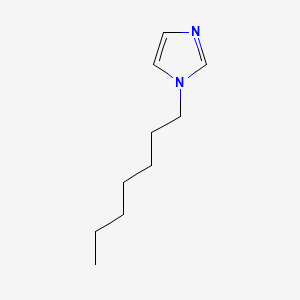
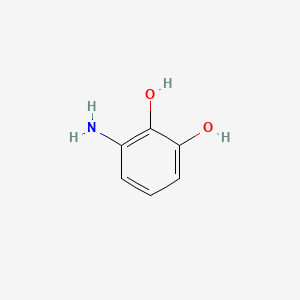
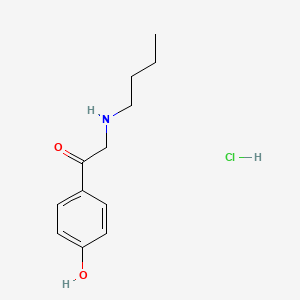

![(5S,8R,9S,10S,13S,14S)-17-ethynyl-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1330047.png)

